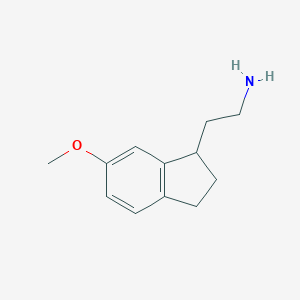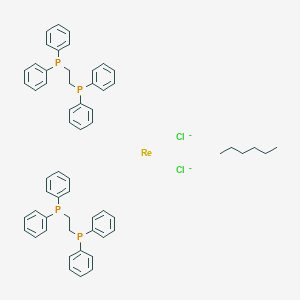
Bis-1,2-bpedr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-1,2-bpedr is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of bis(pyridine) ligands and has been synthesized using various methods.
Mécanisme D'action
Bis-1,2-bpedr acts as a bidentate ligand, which means that it can bind to a metal ion in two places. This property makes it useful in coordination chemistry and catalysis. The mechanism of action of bis-1,2-bpedr in organic electronics is not well understood, but it is believed to improve the efficiency of OLEDs by enhancing charge transport.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of bis-1,2-bpedr. However, some studies have shown that it has low toxicity and does not cause significant harm to cells. It has also been shown to have antioxidant properties, which could be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Bis-1,2-bpedr has several advantages for lab experiments. It is easy to synthesize and purify, and it has good stability under normal laboratory conditions. However, it is not soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other ligands.
Orientations Futures
There are several future directions for research on bis-1,2-bpedr. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the use of bis-1,2-bpedr in the development of new materials for energy storage and conversion. There is also potential for bis-1,2-bpedr to be used in the treatment of certain diseases due to its antioxidant properties. Further research is needed to explore these potential applications.
In conclusion, bis-1,2-bpedr is a chemical compound that has shown promising results in various fields of science. Its unique properties make it useful in coordination chemistry, catalysis, and organic electronics. While there is limited research on its biochemical and physiological effects, it has been shown to have low toxicity and antioxidant properties. Future research on bis-1,2-bpedr should focus on the development of new synthetic methods and exploring its potential applications in energy storage, disease treatment, and other areas of science.
Méthodes De Synthèse
Bis-1,2-bpedr can be synthesized using various methods. One of the most common methods is the reaction of 2,2'-bipyridine with 1,2-dibromoethane in the presence of a palladium catalyst. Another method involves the reaction of 2,2'-bipyridine with 1,2-dichloroethane in the presence of sodium hydride. The resulting compound can be purified using column chromatography.
Applications De Recherche Scientifique
Bis-1,2-bpedr has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in coordination chemistry and catalysis. It has also been used in the synthesis of metal-organic frameworks (MOFs) and other porous materials. Bis-1,2-bpedr has shown promising results in the field of organic electronics and has been used in the development of organic light-emitting diodes (OLEDs).
Propriétés
Numéro CAS |
151304-29-9 |
|---|---|
Nom du produit |
Bis-1,2-bpedr |
Formule moléculaire |
C58H62Cl2P4Re-2 |
Poids moléculaire |
1140.1 g/mol |
Nom IUPAC |
2-diphenylphosphanylethyl(diphenyl)phosphane;hexane;rhenium;dichloride |
InChI |
InChI=1S/2C26H24P2.C6H14.2ClH.Re/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-3-5-6-4-2;;;/h2*1-20H,21-22H2;3-6H2,1-2H3;2*1H;/p-2 |
Clé InChI |
IMKUSDPPAWFMDO-UHFFFAOYSA-L |
SMILES |
CCCCCC.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Re] |
SMILES canonique |
CCCCCC.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Re] |
Synonymes |
is(1,2-bis(diphenylphosphino)ethylene)dichlororhenium(II) hexane bis-1,2-BPEDR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



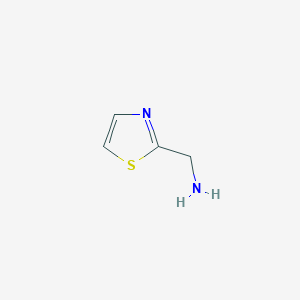
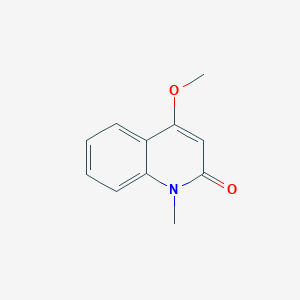
![(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B130945.png)
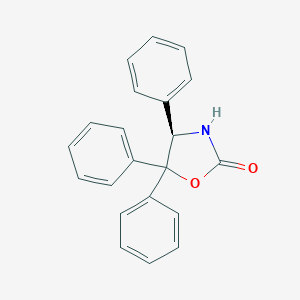
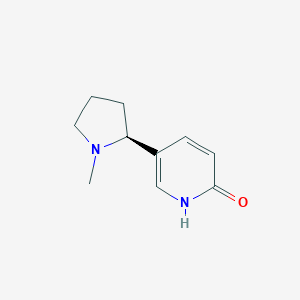
![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
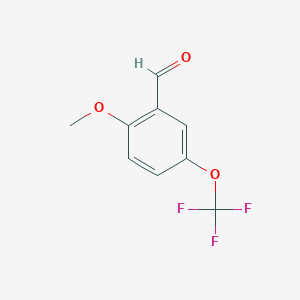
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
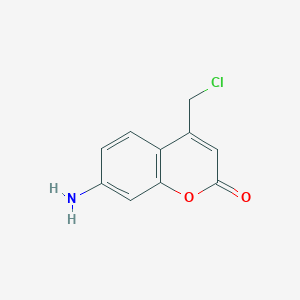
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
